1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that features both indole and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Formation of the Indole Sulfonyl Intermediate: The indole derivative is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Trimethoxyphenyl Isocyanate: The sulfonylated indole intermediate is then reacted with 3,4,5-trimethoxyphenyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic substitution reactions could occur on the aromatic rings, especially the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
Medicine
May serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Could be used in the development of new materials or as a chemical intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the sulfonyl group, potentially altering its biological activity.
1-(2-((2-methyl-1H-indol-3-yl)carbonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: Contains a carbonyl group instead of a sulfonyl group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the sulfonyl and trimethoxyphenyl groups in 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under physiological conditions.
Properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-13-20(15-7-5-6-8-16(15)23-13)31(26,27)10-9-22-21(25)24-14-11-17(28-2)19(30-4)18(12-14)29-3/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCMWHZERTHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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